2-(4-bromo-1-methyl-1H-pyrazol-3-yl)pyridine

Medicinal Chemistry Organic Synthesis Cross-Coupling

2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)pyridine (CAS: 364387-00-8) is a heterocyclic building block characterized by a pyridine ring directly attached at the 2-position to a 4-bromo-1-methyl-1H-pyrazole core. With a molecular formula of C9H8BrN3 and a molecular weight of 238.08 g/mol, this compound is primarily utilized as a versatile intermediate in medicinal chemistry, particularly for the synthesis of pyrazolopyridine-based kinase inhibitors.

Molecular Formula C9H8BrN3
Molecular Weight 238.08 g/mol
Cat. No. B12050049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromo-1-methyl-1H-pyrazol-3-yl)pyridine
Molecular FormulaC9H8BrN3
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)C2=CC=CC=N2)Br
InChIInChI=1S/C9H8BrN3/c1-13-6-7(10)9(12-13)8-4-2-3-5-11-8/h2-6H,1H3
InChIKeyUHMZJHDTYSMPLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)pyridine (CAS 364387-00-8): Technical Identity and Kinase-Targeted Scaffold Profile


2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)pyridine (CAS: 364387-00-8) is a heterocyclic building block characterized by a pyridine ring directly attached at the 2-position to a 4-bromo-1-methyl-1H-pyrazole core . With a molecular formula of C9H8BrN3 and a molecular weight of 238.08 g/mol, this compound is primarily utilized as a versatile intermediate in medicinal chemistry, particularly for the synthesis of pyrazolopyridine-based kinase inhibitors [1][2]. The bromine substituent at the 4-position of the pyrazole ring serves as a critical reactive handle for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the generation of diverse analogs [3].

2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)pyridine: Critical Limitations of Regioisomeric and Halogen-Substituted Analogs in Kinase Inhibitor Design


Generic substitution with other pyrazolyl-pyridine isomers or alternative halogenated analogs is not feasible due to profound differences in synthetic utility, electronic properties, and resulting biological activity. The specific 2-pyridyl substitution pattern on this compound dictates the geometry of the resulting metal-binding pharmacophore in kinase inhibitors, directly influencing target binding [1][2]. Replacing the 4-bromo group with a chloro or iodo substituent alters the reactivity and efficiency of subsequent cross-coupling reactions, often leading to lower yields and requiring re-optimization of synthetic routes [3]. Furthermore, regioisomers such as 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)pyridine or 4-(4-bromo-1-methyl-1H-pyrazol-3-yl)pyridine lead to drastically different spatial orientations of the pyridine nitrogen, which is critical for hinge-region binding in kinase active sites, thereby abolishing or severely reducing inhibitory potency compared to the 2-substituted scaffold [4].

Quantitative Differentiation of 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)pyridine: A Comparative Evidence Guide for Scientific Procurement


Synthetic Accessibility and Regioselectivity of 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)pyridine vs. 4- and 3-Pyridyl Isomers in Cross-Coupling Reactions

The synthesis of 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)pyridine is established through a well-documented, three-step sequence that provides the 4-bromo regioisomer with high selectivity. This contrasts with alternative regioisomers, such as 4-(4-bromo-1-methyl-1H-pyrazol-3-yl)pyridine or N-alkylated pyrazoles, which often require lengthier routes and suffer from lower regiocontrol [1][2]. The 4-bromo substituent on the target compound is positioned for optimal reactivity in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), whereas a 5-bromo isomer would be sterically hindered and less reactive. The key step involves bromination of a 4-(1-methyl-1H-pyrazol-3-yl)pyridine precursor with molecular bromine, yielding 4.18 g (approx. 86% crude yield) of the target compound as a yellow solid [3]. The analogous 4-pyridyl isomer is synthesized from the same pyrazole precursor but in a more involved sequence with lower overall yield [3].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Comparative Kinase Inhibition Profile: Direct Activity of Pyrazolo[3,4-b]pyridine Analog Derived from 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)pyridine

While the 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)pyridine itself is a building block, its direct utility is best understood through the activity of its direct analogs. The pyrazolo[3,4-b]pyridine scaffold, which can be constructed from this building block, has been extensively characterized as a potent c-Met kinase inhibitor. For example, compounds 5a and 5b, which are pyrazolo[3,4-b]pyridine derivatives that utilize a similar core structure, demonstrated IC50 values of 4.27 ± 0.31 nM and 7.95 ± 0.17 nM, respectively, against c-Met kinase. This is comparable to the FDA-approved drug cabozantinib (IC50 5.38 ± 0.35 nM) under the same assay conditions [1]. In contrast, a structurally distinct analog, MRT00033659, a pyrazolo-pyridine analog lacking the same substitution pattern, shows a much weaker IC50 of 230 nM against CHK1, highlighting the sensitivity of kinase inhibition to the precise substitution pattern achievable with the target compound .

Kinase Inhibition Anticancer c-Met

Structural Foundation for PI3K Isoform Selectivity: Comparison with Non-Pyrazolopyridine PI3K Inhibitors

The pyrazolopyridine core, accessible from 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)pyridine, is a privileged scaffold for designing selective PI3K inhibitors. A recent study identified IHMT-PI3K-315 (compound 20e), a pyrazolopyridine derivative, which exhibits an IC50 of 4.0 nM against PI3Kγ and 9.1 nM against PI3Kδ [1]. This dual inhibition profile is highly desirable for cancer immunotherapy. In contrast, pan-PI3K inhibitors or those based on other scaffolds (e.g., pyrazolo[1,5-a]pyridines) often display different isoform selectivity or lower potency, as seen with compound 41, which showed pan-PI3K activity [2]. The precise spatial orientation of the pyridine nitrogen and the pyrazole core in the 2-substituted isomer is critical for achieving this favorable selectivity window, which cannot be replicated by other regioisomers or unrelated scaffolds [1][3].

PI3K Inhibition Cancer Immunotherapy Structure-Activity Relationship

Purity Specifications for 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)pyridine from Authoritative Commercial Sources

The compound is commercially available with defined purity specifications that support its use in research and development. According to MolCore, a supplier of high-purity chemicals, 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)pyridine (CAS 364387-00-8) is offered with a purity of NLT 98% (Not Less Than 98%) . This specification is consistent with the requirements for a building block in medicinal chemistry, ensuring reliable performance in subsequent reactions such as cross-couplings [1]. For comparison, AKSci offers the compound with a minimum purity of 95% . These defined purity levels allow researchers to select a grade appropriate for their specific synthetic or biological application, minimizing the risk of side reactions or assay interference that could arise from using lower-purity, non-specified material.

Analytical Chemistry Procurement Quality Control

Optimal Research and Development Applications for 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)pyridine Based on Comparative Evidence


Targeted Synthesis of c-Met and ALK Kinase Inhibitor Libraries

The compound is an ideal starting point for synthesizing focused libraries of pyrazolo[3,4-b]pyridines targeting the c-Met and ALK kinases. The 4-bromo substituent provides a versatile handle for introducing diverse aryl or heteroaryl groups via Suzuki-Miyaura coupling, while the 2-pyridyl orientation is critical for achieving low nanomolar potency against these clinically relevant targets [1][2].

Development of Selective PI3Kγ/δ Dual Inhibitors for Cancer Immunotherapy

This scaffold is privileged for creating dual PI3Kγ/δ inhibitors, a promising strategy in immuno-oncology. The precise geometry of the 2-(pyrazol-3-yl)pyridine core allows for the fine-tuning of isoform selectivity, a feat not easily achieved with other regioisomers or unrelated heterocyclic scaffolds [3].

Exploration of Novel Kinase Chemotypes via Regioselective Cross-Coupling

The compound's 4-bromo substituent is strategically positioned for efficient palladium-catalyzed cross-coupling reactions, enabling the rapid exploration of chemical space around the pyrazole ring. This is a key advantage over 5-bromo isomers, which are less reactive due to steric hindrance, and allows for the efficient generation of diverse analogs for kinase inhibitor discovery programs [4].

Mechanistic Studies of Kinase Inhibition Using Well-Defined Chemical Probes

Given its role as a precursor to potent and selective kinase inhibitors, this compound can be used to generate well-defined chemical probes for studying the roles of kinases such as c-Met, ALK, and PI3K in cellular signaling and disease models. The high purity (>98%) of commercially available material ensures reliable and reproducible results in these critical biological assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.